REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][NH:5][C:6](=[O:9])[C:7]=1[Cl:8].[Br:10]Br>O>[Br:10][C:3]1[C:2]([Cl:1])=[C:7]([Cl:8])[C:6](=[O:9])[NH:5][N:4]=1
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NNC(C1Cl)=O
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
the crude solid obtained
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NNC(C(=C1Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |